molecular formula C7H5ClFNO2 B2899615 1-Chloro-3-fluoro-2-methyl-4-nitrobenzene CAS No. 1805522-74-0

1-Chloro-3-fluoro-2-methyl-4-nitrobenzene

Cat. No.: B2899615
CAS No.: 1805522-74-0
M. Wt: 189.57
InChI Key: YZEOGZJLGSHSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is an aromatic compound belonging to the family of chlorinated nitroaromatic compounds. These compounds are significant due to their diverse applications in the synthesis of various industrial chemicals and pharmaceuticals. The presence of both chloro and fluoro substituents on the benzene ring, along with a nitro group, makes this compound particularly interesting for chemical research and industrial applications.

Properties

IUPAC Name

1-chloro-3-fluoro-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEOGZJLGSHSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through a series of aromatic substitution reactions. One common method involves the nitration of 1-chloro-3-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-fluoro-2-methyl-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attacks. The chloro and fluoro substituents further modulate the electronic properties of the compound, affecting its overall reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-4-nitrobenzene
  • 1-Chloro-3-fluoro-4-nitrobenzene
  • 1-Chloro-2-methyl-4-nitrobenzene

Uniqueness

1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The combination of chloro, fluoro, and nitro groups on the benzene ring provides a distinct electronic environment, making it a valuable compound for various synthetic and industrial applications .

Biological Activity

1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is an aromatic compound belonging to the class of chlorinated nitroaromatic compounds. It has garnered interest in various fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C₇H₆ClFNO₂. The compound features a benzene ring substituted with a chloro group, a fluoro group, a methyl group, and a nitro group. These substituents significantly influence its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its electrophilic nature and the presence of electron-withdrawing groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups modulate the electronic properties of the compound.

1. Electrophilic Substitution Reactions

The compound undergoes electrophilic substitution reactions where the nitro group deactivates the benzene ring towards further substitutions. This property is crucial for understanding its reactivity in biological systems.

2. Nucleophilic Substitution Reactions

Due to the presence of electron-withdrawing groups, this compound is susceptible to nucleophilic aromatic substitution. This mechanism is significant in its interaction with biological nucleophiles such as amino acids in proteins.

1. Antimicrobial Activity

Research has indicated that chlorinated nitroaromatic compounds can exhibit antimicrobial properties. For instance, studies on similar compounds suggest that they may inhibit bacterial growth by disrupting essential cellular processes .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
1-Chloro-4-nitrobenzene50E. coli
2-Nitrochlorobenzene25S. aureus

2. Environmental Impact and Biodegradation

Chlorinated nitroaromatic compounds are persistent environmental pollutants. Research indicates that certain bacterial strains can utilize these compounds as carbon sources, leading to their biodegradation . For example, strain LW1 from the Comamonadaceae family was shown to transform 1-chloro-4-nitrobenzene into less harmful products under anaerobic conditions.

Case Study: Biodegradation of Chlorinated Nitro Compounds
In a study involving Pseudomonas species, it was found that these bacteria could reduce mononitro compounds effectively under aerobic conditions, converting them into anilines without further degradation . This highlights the potential for bioremediation strategies using microorganisms to detoxify environments contaminated with such compounds.

Toxicological Aspects

The toxicity profile of this compound has not been extensively documented; however, related compounds have shown mutagenic and carcinogenic effects in various studies. For instance, 1-chloro-4-nitrobenzene has been reported to cause methemoglobinemia and exhibit weak mutagenicity in laboratory settings . Therefore, understanding the toxicological implications of this compound is crucial for assessing its safety in industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.